4-Methoxybenzofuran is an organic compound with the molecular formula . It features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring, with a methoxy group (-OCH₃) attached at the 4-position of the benzene ring. This compound is notable for its aromatic properties and its potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 4-methoxybenzofuran exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies . Additionally, it has been noted as a possible inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism .
The synthesis of 4-methoxybenzofuran typically involves several steps. One common method includes:
Industrial production may utilize continuous flow reactors and optimized purification techniques to enhance yield and purity .
4-Methoxybenzofuran finds applications across various domains:
Studies on 4-methoxybenzofuran have highlighted its interaction with biological systems. It has shown potential as an inhibitor of certain enzymes involved in drug metabolism, specifically cytochrome P450 enzymes like CYP1A2 . This interaction suggests that 4-methoxybenzofuran could influence the pharmacokinetics of co-administered drugs, warranting further investigation into its safety and efficacy profiles.
Several compounds share structural similarities with 4-methoxybenzofuran, including:
Compound | Structure Type | Unique Features |
---|---|---|
4-Methoxybenzofuran | Benzofuran | Methoxy group at position 4 |
Benzofuran | Benzofuran | No substituents on the benzene ring |
Methoxybenzofuran | Benzofuran | Methoxy group at different positions |
Benzodioxole | Dioxole | Contains an additional oxygen atom |
The uniqueness of 4-methoxybenzofuran lies in its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. This distinct positioning allows for diverse applications in both synthetic chemistry and pharmacology.
Regioselective alkylation at the C3 position of benzofurans remains a significant challenge due to competing electronic and steric effects. Traditional Friedel-Crafts alkylation methods suffer from poor regiocontrol and limited substrate scope. Recent innovations, however, have enabled precise C3 functionalization. For example, a palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols achieves C3-alkylated benzofurans in yields up to 85% under mild conditions. This method leverages a bidentate directing group to suppress β-hydride elimination, ensuring protodepalladation dominates (Figure 1A).
Alternatively, benzothiophene S-oxides, via interrupted Pummerer reactions, enable metal-free C3 alkylation with complete regioselectivity. While initially developed for benzothiophenes, this strategy is theoretically adaptable to benzofurans by substituting sulfur with oxygen in the heterocyclic core. The mechanism involves nucleophilic capture at the S-oxide followed by a -sigmatropic rearrangement, bypassing the need for directing groups (Figure 1B).
Table 1: Comparison of Alkylation Methods for Benzofurans
Method | Catalyst | Regioselectivity | Yield (%) | Reference |
---|---|---|---|---|
Pd-catalyzed hydrofuranization | Pd(OAc)₂ | C3 | 72–85 | |
Interrupted Pummerer | None | C3 | 60–78 | |
Friedel-Crafts | AlCl₃ | Mixed | 30–50 |
Introducing methoxy groups at the C4 position requires careful control over electronic effects. A seminal approach involves the saponification of methyl 4-methoxybenzofuran-2-carboxylate using NaOH in a THF/methanol/water system, yielding 4-methoxybenzofuran-2-carboxylic acid in 93% efficiency. This method avoids harsh conditions, preserving the integrity of the benzofuran core.
Nickel-catalyzed cross-coupling has emerged as a powerful tool for late-stage functionalization. For instance, 2-fluorobenzofurans undergo coupling with arylboronic acids via C–F bond activation using Ni(0) catalysts at ambient temperatures. The reaction proceeds through β-fluorine elimination from nickelacyclopropane intermediates, enabling orthogonal functionalization of C–F and C–Br bonds (Figure 2A).
Copper-mediated enantioselective dearomatization further diversifies substitution patterns. N-acylpyridinium salts derived from 4-methoxypyridines react with Grignard reagents in the presence of Cu(I) catalysts, achieving enantiomeric excesses >95%. While demonstrated for pyridines, analogous strategies could target benzofuran systems by modifying the heterocyclic template.
Solid-phase synthesis enables rapid access to polycyclic benzofuran libraries, though direct reports remain scarce. A plausible route involves immobilizing 4-methoxybenzofuran precursors on Wang resin via ester linkages, followed by iterative Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. After cleavage from the resin, cyclization via Heck or Buchwald-Hartwig reactions could yield tricyclic derivatives. While specific examples are absent in the provided literature, this approach aligns with multi-step methodologies described for related heterocycles.
Late-stage diversification leverages transition-metal catalysis to install complex substituents. The nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids exemplifies this trend, tolerating electron-donating and -withdrawing groups on both partners. Additionally, palladium-catalyzed C–H arylation of benzofurans using directing groups (e.g., pyridine, oxime) enables selective functionalization at C5 or C7 positions, though C3 remains challenging without specialized ligands.
Table 2: Cross-Coupling Reactions for Benzofuran Derivatives
Reaction Type | Catalyst | Position Functionalized | Yield (%) | Reference |
---|---|---|---|---|
Ni-catalyzed C–F coupling | Ni(cod)₂ | C2 | 65–89 | |
Pd-catalyzed C–H arylation | Pd(OAc)₂ | C5/C7 | 55–78 |
Steric factors introduced by the fusion of heteroaromatic rings to the benzofuran core modulate the pharmacological profile of 4-methoxybenzofuran derivatives. The fusion of additional heteroaromatic rings can alter the three-dimensional shape and steric environment around the active sites, influencing receptor binding and selectivity. For example, benzofuran derivatives fused with other heterocycles have demonstrated varied antibacterial and antifungal activities depending on substitution patterns and steric bulk around the core structure [2].
Steric modulation through heteroaromatic fusion can enhance or reduce activity by affecting how the molecule fits into enzyme or receptor binding pockets. Bulky substituents in certain positions may prevent optimal binding, while moderate steric bulk can improve specificity by favoring interactions with particular biological targets. Such strategies are essential in designing derivatives with improved efficacy and selectivity.
Pharmacophore modeling studies comparing synthetic 4-methoxybenzofuran derivatives with natural benzofuranoids have provided insights into essential features for biological activity. A receptor-based pharmacophore model developed for multi-kinase inhibition revealed that key features include hydrogen bond acceptors and donors positioned to interact with conserved amino acid residues in target proteins [5]. In these models, the presence and spatial arrangement of electron-donating groups like methoxy are critical for binding affinity.
The best-performing pharmacophore model (Ph4-4) demonstrated high sensitivity (75.3%) and specificity (96.1%) in distinguishing active compounds, highlighting the importance of precise electronic and steric features for activity. This model includes four main features: two hydrogen bond acceptors and two hydrogen bond donors, arranged to complement the binding site geometry of kinase targets. The methoxy group in 4-methoxybenzofuran likely contributes as a hydrogen bond acceptor or influences the electronic environment to enhance binding [5].
Comparatively, natural benzofuranoids often possess hydroxyl or methoxy substituents that contribute to their bioactivity through similar electronic and steric effects. Structure-activity relationship studies indicate that methylation of hydroxyl groups to methoxy can reduce solubility and antimicrobial activity, suggesting a delicate balance between electronic effects and physicochemical properties is necessary for optimal bioactivity [2].
Compound ID | Methoxy Position | Key Substituents | Activity Measure | Activity Description |
---|---|---|---|---|
35g | C-6 | Methyl (C-3) | IC₅₀ = 0.3–27 nM | Highest antiproliferative activity |
35h | C-6 | Ethyl (C-3) | IC₅₀ = 13–100 nM | High activity |
35c | C-4 | Methyl (C-3) | IC₅₀ = Higher | Lowest activity |
35d | C-4 | Ethyl (C-3) | IC₅₀ = Higher | Lowest activity |
The catalytic site of CYP2A6 enzyme possesses a relatively small volume of 281.7 ų compared to other cytochrome P450 enzymes, which contributes to the selective binding of 4-methoxybenzofuran [4]. The inhibition mechanism appears to involve blocking of the ingress-egress channel to the catalytic site, with the compound forming interactions with polar residues including aspartic acid 169, threonine 171, glutamine 210, arginine 311, lysine 476, proline 484, arginine 485, asparagine 486, and tyrosine 487 [4].
Kinetic analysis demonstrates that 4-methoxybenzofuran exhibits pure competitive inhibition characteristics, evidenced by increased Michaelis constant (Km) values without significant alteration of maximum velocity (Vmax) parameters when assessed using coumarin 7-hydroxylation as the probe reaction [5]. This competitive inhibition pattern indicates that the benzofuran derivative competes directly with endogenous substrates for the same binding site within the CYP2A6 active site.
The inhibitory potency of 4-methoxybenzofuran represents an improvement in selectivity compared to naturally occurring furanocoumarins, while maintaining comparable inhibitory strength. This enhanced selectivity profile makes 4-methoxybenzofuran a valuable lead compound for the development of specific CYP2A6 inhibitors with potential therapeutic applications in smoking cessation therapy and tobacco-related cancer prevention [1] [2] [3].
Compound | IC₅₀ Value (μM) | Selectivity Profile | Reference |
---|---|---|---|
4-Methoxybenzofuran | 2.20 | High CYP2A6 selectivity | [1] [2] [3] |
Methoxsalen | 0.47 | Moderate selectivity | [1] [3] |
Menthofuran | 1.27 | Moderate selectivity | [1] [3] |
5-Methoxycoumarin | 0.13 | High selectivity | [3] |
4-Methoxybenzofuran exhibits modulatory effects on the gamma-aminobutyric acid type A (GABAA) receptor system, although the precise molecular mechanisms differ from classical benzodiazepine modulation pathways. The compound appears to interact with GABAA receptors through allosteric binding sites distinct from the traditional benzodiazepine binding site located at the α+/γ2− subunit interface [6] [7].
The GABAergic modulation by benzofuran derivatives involves interaction with multiple binding sites on the GABAA receptor complex. These receptors are pentameric ligand-gated ion channels composed of various subunit combinations, typically including α, β, and γ subunits. The presence of different subunit compositions creates distinct pharmacological profiles and binding site affinities [8] [9].
Mechanistic studies suggest that 4-methoxybenzofuran may influence chloride ion flux through the GABAA receptor channel by modulating the receptor's conformational states. The compound potentially enhances the inhibitory effects of gamma-aminobutyric acid by increasing the duration or frequency of chloride channel openings, leading to membrane hyperpolarization and reduced neuronal excitability [10] [11].
Unlike traditional benzodiazepines that primarily increase the frequency of channel openings without altering conductance or mean open time, benzofuran derivatives may exhibit different kinetic mechanisms. The modulation pattern suggests potential interaction with transmembrane domains or alternative allosteric sites that influence channel gating properties [10] [12].
The benzofuran scaffold's structural features contribute to its unique binding characteristics within the GABAA receptor system. The presence of the methoxy group at the 4-position may influence binding affinity and selectivity for specific GABAA receptor subtypes, potentially offering therapeutic advantages over conventional modulators [13] [12].
Research indicates that different chemically related compounds can interact with GABAA receptors via distinct binding modes rather than utilizing a common mechanism [12] [14]. This diversity in binding interactions suggests that 4-methoxybenzofuran may represent a novel class of GABAergic modulators with unique pharmacological properties and therapeutic potential.
Receptor Component | Binding Interaction | Functional Effect | Reference |
---|---|---|---|
α/β Subunit Interface | Allosteric modulation | Enhanced GABA response | [8] [9] |
Transmembrane Domains | Channel gating modulation | Altered chloride flux | [10] [11] |
Extracellular Domain | Conformational influence | Receptor sensitivity changes | [6] [7] |
4-Methoxybenzofuran and related benzofuran derivatives demonstrate significant interference with hypoxia-inducible factor-1 (HIF-1) signaling pathways, representing a novel mechanism of action for this compound class. The interference occurs primarily through inhibition of HIF-1α protein accumulation under hypoxic conditions, rather than affecting transcriptional regulation [15] [16].
The molecular target for benzofuran-mediated HIF-1 inhibition has been identified as heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), a critical RNA-binding protein involved in HIF-1α translation regulation. Benzofuran derivatives, including synthetic analogs of natural products like moracin-O, bind specifically to the C-terminal glycine-rich domain of hnRNPA2B1 [15] [17].
This binding interaction disrupts the normal association between hnRNPA2B1 and the 3'-untranslated region of HIF-1α messenger RNA, effectively blocking the initiation of HIF-1α translation. The inhibition of HIF-1α protein synthesis occurs without affecting the transcriptional levels of HIF-1α mRNA, indicating a post-transcriptional mechanism of action [15] [17].
The benzofuran-mediated interference with HIF-1 signaling also involves the induction of stress granule formation, which represents a cellular stress response mechanism. Stress granules are cytoplasmic ribonucleoprotein complexes that form during cellular stress conditions and serve to regulate mRNA translation and stability [15] [17].
Structure-activity relationship studies of benzofuran derivatives reveal that specific structural modifications can enhance HIF-1α inhibitory potency. Novel synthetic compounds such as MO-2097, a chiral-free benzofuran derivative, demonstrate improved chemical tractability and increased efficiency compared to natural moracin compounds [15] [16].
The HIF-1α inhibition mechanism involves disruption of the protein's normal stabilization under hypoxic conditions. Under normoxic conditions, HIF-1α undergoes rapid degradation through prolyl hydroxylase-mediated hydroxylation and subsequent ubiquitination by the von Hippel-Lindau E3 ubiquitin ligase. In hypoxic conditions, this degradation pathway is inhibited, allowing HIF-1α accumulation and transcriptional activation of hypoxia-responsive genes [18].
Benzofuran derivatives interfere with this regulatory system by preventing the translation of new HIF-1α protein, effectively limiting the cellular response to hypoxic stress. This mechanism has significant therapeutic implications for cancer treatment, as HIF-1α overexpression is associated with tumor progression, metastasis, and resistance to conventional therapies [19] [15].
The therapeutic potential of benzofuran-based HIF-1 inhibitors extends to combination therapy approaches, where these compounds may enhance the efficacy of conventional anticancer treatments while potentially reducing therapy-related side effects such as peripheral neuropathic pain [19].
Molecular Target | Binding Domain | Functional Outcome | IC₅₀ Range | Reference |
---|---|---|---|---|
hnRNPA2B1 | C-terminal glycine-rich domain | HIF-1α translation inhibition | 14-60 μM | [15] [16] |
HIF-1α mRNA | 3'-untranslated region | Translation initiation blockade | Variable | [15] [17] |
Stress Granules | Ribonucleoprotein complexes | mRNA translation regulation | Not specified | [15] [17] |